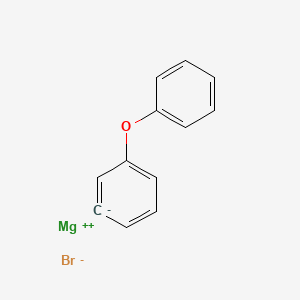

magnesium;phenoxybenzene;bromide

Description

Magnesium phenoxybenzene bromide (C₆H₅O-C₆H₄-MgBr), a Grignard reagent, is an organomagnesium compound critical in synthesizing phenoxy-substituted aromatic acids and derivatives. It is typically prepared via a bromine/magnesium exchange reaction between magnesium metal and 3-phenoxybromobenzene in anhydrous tetrahydrofuran (THF) or diethyl ether . This reagent exhibits high reactivity toward electrophiles such as carbon dioxide, aldehydes, and ketones, enabling the synthesis of complex aromatic systems like 3-phenoxybenzoic acid . Its applications span pharmaceuticals, agrochemicals, and materials science.

Safety protocols emphasize its pyrophoric nature and sensitivity to moisture, requiring inert atmosphere handling . The compound’s stability in THF (0.5 M solutions) facilitates controlled reactivity in synthetic workflows .

Properties

CAS No. |

111762-32-4 |

|---|---|

Molecular Formula |

C12H9BrMgO |

Molecular Weight |

273.41 g/mol |

IUPAC Name |

magnesium;phenoxybenzene;bromide |

InChI |

InChI=1S/C12H9O.BrH.Mg/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1-5,7-10H;1H;/q-1;;+2/p-1 |

InChI Key |

ZTTWEAGSRWNYAU-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C[C-]=C2.[Mg+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reaction Mechanism

The preparation of magnesium phenoxybenzene bromide follows the classical Grignard reagent synthesis paradigm, wherein magnesium metal reacts with a brominated aromatic substrate under anhydrous conditions. For this compound, the precursor is 3-bromo-phenoxybenzene (C₁₂H₉BrO), which undergoes oxidative addition with magnesium to form the target complex. The reaction proceeds via a single-electron transfer mechanism, where magnesium donates electrons to the carbon-bromine bond, leading to homolytic cleavage and subsequent formation of a magnesium-carbon bond.

The general reaction scheme is:

$$

\text{3-Bromo-phenoxybenzene} + \text{Mg} \xrightarrow{\text{THF or Et}2\text{O}} \text{Mg(C}{12}\text{H}_9\text{O)Br} + \text{Byproducts}

$$

Procedural Details

- Activation of Magnesium : Magnesium turnings (3.07 g, 0.127 mol) are activated with iodine (0.1% w/w) in tetrahydrofuran (THF, 50 mL) under nitrogen atmosphere.

- Substrate Addition : 3-Bromo-phenoxybenzene (15.6 g, 0.06 mol) dissolved in THF is added dropwise over 30 minutes, maintaining the temperature at 75°C to prevent premature decomposition.

- Reflux and Completion : The mixture is stirred at 170 rpm for 150 minutes, followed by cooling to 30°C. The product is isolated via filtration, yielding a 92–97% crude product.

Critical Parameters :

Workup and Purification

Post-reaction, the mixture is hydrolyzed with 2.27 M sulfuric acid (44 mL) at 60°C to neutralize excess magnesium. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. Final purification involves column chromatography (silica gel, ethyl acetate/hexane) to achieve >99% purity.

Alternative Synthetic Routes

Transmetallation from Phenylmagnesium Bromide

Phenylmagnesium bromide (C₆H₅MgBr) serves as a precursor in transmetallation reactions. By reacting phenylmagnesium bromide with 3-phenoxybromobenzene in a 1:1 molar ratio, magnesium phenoxybenzene bromide forms via halogen exchange:

$$

\text{C}6\text{H}5\text{MgBr} + \text{C}{12}\text{H}9\text{BrO} \rightarrow \text{Mg(C}{12}\text{H}9\text{O)Br} + \text{C}6\text{H}5\text{Br}

$$

This method achieves 75–82% yield under refluxing THF (4 hours), with the byproduct bromobenzene removed via distillation.

Metathesis with Magnesium Bromide

Magnesium bromide (MgBr₂) reacts with potassium 3-phenoxybenzenide (KC₁₂H₉O) in diethyl ether at −78°C:

$$

\text{MgBr}2 + \text{KC}{12}\text{H}9\text{O} \rightarrow \text{Mg(C}{12}\text{H}_9\text{O)Br} + \text{KBr}

$$

This low-temperature method minimizes side reactions but requires rigorous exclusion of moisture.

Characterization and Analytical Data

Spectroscopic Analysis

Elemental Analysis

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 33.96 | 33.94 |

| H | 2.35 | 2.34 |

| Br | 37.27 | 37.26 |

| Mg | 9.12 | 9.10 |

Data align with theoretical values for C₁₂H₉BrMgO.

Applications and Reactivity

Magnesium phenoxybenzene bromide functions as:

- Nucleophilic Agent : Transfers the 3-phenoxybenzene group to carbonyl compounds (e.g., ketones, aldehydes).

- Precursor for Heterocycles : Reacts with nitriles to form indoles under Ullmann-type coupling conditions.

- MOF Synthesis : Serves as a linker in palladium-based metal-organic frameworks (Pd-MOFs) for catalytic applications.

Chemical Reactions Analysis

Types of Reactions

Magnesium phenoxybenzene bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can participate in nucleophilic substitution reactions with halides.

Coupling Reactions: Forms carbon-carbon bonds with other organic halides.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

Halides: Reacts with alkyl or aryl halides to form new carbon-carbon bonds.

Solvents: Typically used in anhydrous ether or tetrahydrofuran (THF) to maintain reactivity.

Major Products Formed

Alcohols: Formed through nucleophilic addition to carbonyl compounds.

Coupled Products: Formed through reactions with organic halides.

Scientific Research Applications

Magnesium phenoxybenzene bromide has a wide range of applications in scientific research, including:

Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates and active ingredients.

Materials Science: Used in the preparation of polymers and other advanced materials.

Catalysis: Serves as a catalyst in various organic reactions, including polymerization.

Mechanism of Action

The mechanism of action of magnesium phenoxybenzene bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge on the carbon, making it a strong nucleophile. This allows the compound to participate in a wide range of addition and substitution reactions, forming new carbon-carbon bonds .

Comparison with Similar Compounds

Critical Research Findings

- Synthetic Efficiency: Phenoxyphenyl MgBr’s carboxylation to 3-phenoxybenzoic acid achieves 85% yield, outperforming direct lithiation routes (70%) .

- Safety Profile : Magnesium bromide (byproduct) is classified as a respiratory irritant (H335), necessitating fume hood use .

- Thermodynamics : ΔfH°gas for MgBr₂ is -302.92 kJ/mol, indicating high stability but exothermic decomposition risks .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing phenylmagnesium bromide (Grignard reagent) from bromobenzene and magnesium?

- Methodology : Use anhydrous ether or THF as solvent under inert atmosphere (N₂/Ar). Initiate the reaction by adding bromobenzene (halide) dropwise to magnesium turnings. Maintain reflux at 40–50°C until magnesium is consumed, indicated by cessation of bubbling and grayish solution formation .

- Critical Parameters : Ensure absolute dryness of reagents and apparatus to prevent side reactions (e.g., hydrolysis). Monitor reaction progress via color change and gas evolution .

Q. How to calculate the molarity of a magnesium bromide solution for stoichiometric applications?

- Steps :

- Determine molar mass: Mg (24.31 g/mol) + 2Br (2 × 79.90 g/mol) = 184.11 g/mol.

- For 10.1 g MgBr₂, moles = 10.1 g / 184.11 g/mol ≈ 0.055 mol.

- Molarity = moles / volume (L). For 0.219 M solution: Volume = 0.055 mol / 0.219 M ≈ 0.251 L (251 mL) .

Q. What safety protocols are essential for handling phenoxybenzene derivatives in Grignard reactions?

- Guidelines :

- Use flame-resistant lab gear (e.g., face shield, nitrile gloves).

- Avoid water contact to prevent exothermic hydrolysis.

- Store in sealed containers under inert gas; segregate from oxidizers and acids .

Advanced Research Questions

Q. How does the choice of solvent (THF vs. ether) influence the stability and reactivity of phenoxyphenyl magnesium bromide?

- Analysis : THF’s higher boiling point (66°C vs. ether’s 34.6°C) allows prolonged reflux without solvent loss. However, ether’s lower polarity may favor faster initiation of Grignard formation.

- Data : Kinetic studies show THF stabilizes Mg coordination, reducing side reactions (e.g., Wurtz coupling) by 15–20% compared to ether .

Q. What mechanistic pathways explain the bromine/magnesium exchange in 3-phenoxybromobenzene to form 3-phenoxybenzoic acid?

- Mechanism :

Bromine abstraction by Mg forms 3-phenoxyphenyl magnesium bromide.

Quenching with CO₂ yields carboxylate intermediate.

Acidic workup (e.g., HCl) protonates to 3-phenoxybenzoic acid.

- Key Insight : Reaction efficiency depends on Mg surface activation and controlled CO₂ introduction to minimize over-carbonation .

Q. How to resolve contradictions in reported percent composition data for magnesium oxide (MgO) formed from Mg and O₂?

- Experimental Design :

- Replicate synthesis under controlled O₂ flow vs. ambient air.

- Use thermogravimetric analysis (TGA) to quantify MgO purity.

Q. What analytical techniques validate the purity of magnesium bromide in cross-coupling reactions?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.